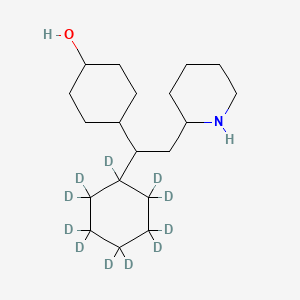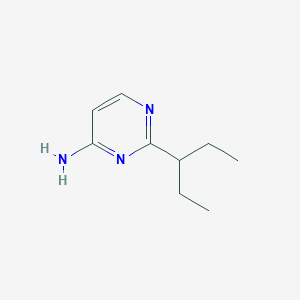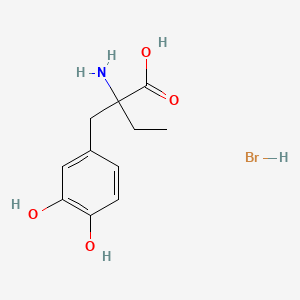
Tetrachloroguaiacol-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloroguaiacol-13C6 is a stable isotope-labeled compound with the molecular formula 13C6 C7H4Cl4O2 and a molecular weight of 267.873 g/mol . It is a derivative of tetrachloroguaiacol, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Tetrachloroguaiacol-13C6 can be synthesized through the chlorination of guaiacol, followed by isotopic labeling. The general synthetic route involves the following steps:
Chlorination of Guaiacol: Guaiacol is chlorinated using chlorine gas in the presence of a catalyst to produce tetrachloroguaiacol.
Isotopic Labeling: The tetrachloroguaiacol is then subjected to isotopic exchange reactions to replace the carbon atoms in the benzene ring with carbon-13 isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas and ensure the efficient incorporation of carbon-13 isotopes. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Tetrachloroguaiacol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated guaiacol derivatives.
Substitution: Various substituted guaiacol compounds depending on the nucleophile used.
科学的研究の応用
Tetrachloroguaiacol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the fate of chlorinated compounds in the environment.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated compounds in the body.
作用機序
Tetrachloroguaiacol-13C6 exerts its effects through various mechanisms:
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
Enzyme Inhibition: It inhibits enzymes involved in xenobiotic metabolism, such as glutathione S-transferase and guaiacol peroxidase.
Dechlorination: It undergoes dechlorination through nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles.
類似化合物との比較
Tetrachloroguaiacol-13C6 is compared with other chlorinated guaiacols:
4,5,6-Trichloroguaiacol: Similar in structure but with one less chlorine atom. It exhibits similar oxidative and substitution reactions but with different reactivity.
4,6-Dichloroguaiacol: Contains two chlorine atoms and is less reactive compared to this compound.
This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in various scientific studies.
特性
分子式 |
C7H4Cl4O2 |
|---|---|
分子量 |
267.9 g/mol |
IUPAC名 |
3,4,5,6-tetrachloro-2-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
YZZVKLJKDFFSFL-WBJZHHNVSA-N |
異性体SMILES |
CO[13C]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O |
正規SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
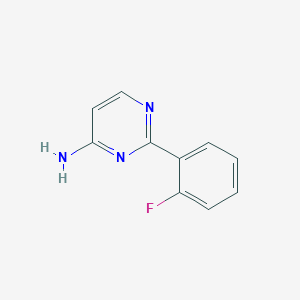
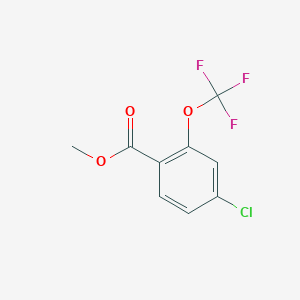

![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
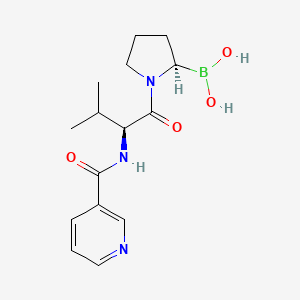
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
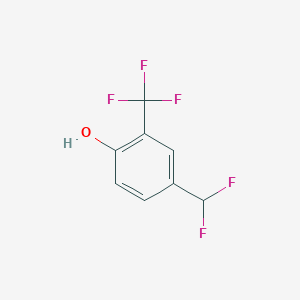
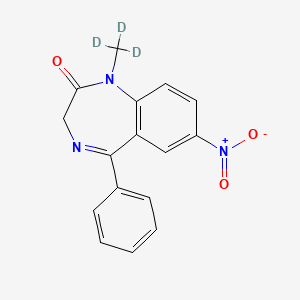
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
